Spautin-1

Description

Propriétés

IUPAC Name |

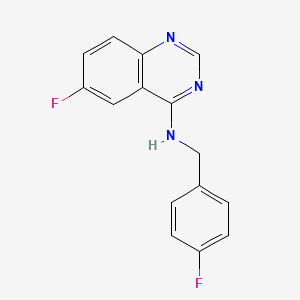

6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)8-18-15-13-7-12(17)5-6-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIVHRPYFSSVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318621 | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262888-28-7 | |

| Record name | Spautin-1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262888-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spautin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spautin-1: A Potent Modulator of Vps34 Complex Stability and Autophagy

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of Spautin-1 (Specific and Potent Autophagy Inhibitor-1), focusing on its mechanism of action, its effects on the stability of the Vps34 complex, and its role as a modulator of autophagy. This document includes quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved to support further research and drug development efforts.

Introduction to this compound and the Vps34 Complex

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key regulator of autophagy initiation is the Class III phosphatidylinositol 3-kinase (PI3K), Vps34. Vps34 forms the core of a larger protein complex, often referred to as the Vps34 complex or the PI3KC3 complex, which is essential for the formation of autophagosomes. The stability and activity of this complex are tightly regulated by post-translational modifications, including ubiquitination.

This compound was identified as a potent inhibitor of autophagy. It does not directly inhibit the kinase activity of Vps34 but rather modulates the stability of the Vps34 complex by inhibiting two deubiquitinating enzymes (DUBs), USP10 and USP13. These enzymes are responsible for removing ubiquitin chains from Beclin-1, a core component of the Vps34 complex. By inhibiting USP10 and USP13, this compound promotes the degradation of Beclin-1, leading to the destabilization of the Vps34 complex and subsequent inhibition of autophagy.

Mechanism of Action: this compound Mediated Destabilization of the Vps34 Complex

The primary mechanism by which this compound inhibits autophagy is through the destabilization of the Vps34 complex. This is achieved by targeting the deubiquitinating enzymes USP10 and USP13, which regulate the ubiquitination status of Beclin-1 (the mammalian ortholog of yeast Atg6).

The key steps are as follows:

-

Beclin-1 Ubiquitination: Beclin-1 is subject to ubiquitination, a process that can mark it for proteasomal degradation.

-

USP10 and USP13 Activity: USP10 and USP13 act as deubiquitinases for Beclin-1, removing the ubiquitin chains and thereby stabilizing it.

-

This compound Inhibition: this compound inhibits the deubiquitinating activity of USP10 and USP13.

-

Beclin-1 Degradation: The inhibition of USP10 and USP13 leads to an accumulation of ubiquitinated Beclin-1, which is then targeted for degradation by the proteasome.

-

Vps34 Complex Destabilization: As a core component, the degradation of Beclin-1 leads to the destabilization and inactivation of the entire Vps34 complex.

-

Autophagy Inhibition: The loss of a functional Vps34 complex prevents the formation of autophagosomes, thereby blocking the autophagy process.

Mechanism of this compound action on the Vps34 complex.

Quantitative Data

The following table summarizes the key quantitative data related to the activity of this compound.

| Parameter | Value | Target | Cell Line/System | Reference |

| IC50 | ~1.3 µM | Autophagy Inhibition (LC3-II turnover) | HeLa | |

| IC50 | ~0.78 µM | USP10 (in vitro) | Recombinant enzyme | |

| IC50 | ~0.72 µM | USP13 (in vitro) | Recombinant enzyme |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on the Vps34 complex.

Immunoprecipitation of Vps34 Complex

This protocol is designed to isolate the Vps34 complex to assess the ubiquitination status of Beclin-1.

Materials:

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail, and 10 mM N-ethylmaleimide (NEM) to inhibit DUBs).

-

Anti-Beclin-1 antibody.

-

Protein A/G agarose beads.

-

Wash buffer (cell lysis buffer without protease inhibitors and NEM).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-Beclin-1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Wash the beads three times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting.

Workflow for Beclin-1 immunoprecipitation.

In Vitro Deubiquitination Assay

This assay is used to directly measure the inhibitory effect of this compound on USP10 and USP13 activity.

Materials:

-

Recombinant human USP10 and USP13.

-

Ubiquitinated Beclin-1 substrate (can be generated in vitro or immunoprecipitated from cells).

-

DUB reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM DTT).

-

This compound at various concentrations.

-

SDS-PAGE sample buffer.

Procedure:

-

Incubate the ubiquitinated Beclin-1 substrate with recombinant USP10 or USP13 in the DUB reaction buffer.

-

Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by Western blotting using an anti-ubiquitin antibody to visualize the extent of deubiquitination.

Summary and Future Directions

This compound is a valuable chemical tool for studying the role of autophagy in various physiological and pathological processes. Its mechanism of action, through the inhibition of USP10 and USP13 and subsequent destabilization of the Vps34 complex, provides a clear pathway for modulating autophagy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting this pathway. Future research may focus on developing more specific inhibitors for USP10 or USP13 to dissect their individual roles in regulating Vps34 complex stability and to develop novel therapeutics for diseases where autophagy is dysregulated, such as cancer and neurodegenerative disorders.

Unraveling the Molecular Interactions of Spautin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spautin-1, a potent and specific autophagy inhibitor, has garnered significant attention in cellular biology and drug discovery for its ability to modulate critical signaling pathways. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Molecular Targets and Quantitative Data

This compound primarily exerts its biological effects by targeting several key proteins involved in autophagy and other cellular processes. The following tables summarize the quantitative data associated with these interactions.

| Primary Targets | Parameter | Value | Assay Condition |

| USP10 | IC50 | 0.6 - 0.7 µM[1][2] | Cell-free deubiquitinase activity assay[1] |

| USP13 | IC50 | 0.6 - 0.7 µM[1][2] | Cell-free deubiquitinase activity assay[1] |

Table 1: Inhibition of Primary Deubiquitinase Targets by this compound. IC50 values indicate the concentration of this compound required to inhibit 50% of the enzymatic activity of USP10 and USP13.

| Other Identified Targets/Pathways | Effect | Observed In |

| Vps34/Beclin-1 Complex | Promotes degradation[1][3] | Various cell lines |

| TOMM Complex (TOMM70) | Binds to and disrupts import[4][5] | Human cell lines |

| Mitochondrial Complex I | Suppresses activity[6][7] | Isolated mitochondria |

| PI3K/AKT/GSK3β Pathway | Inactivates AKT, activates GSK3β[2][8] | Chronic Myeloid Leukemia cells[8] |

Table 2: Additional Molecular Targets and Cellular Pathways Modulated by this compound. This table outlines the qualitative effects of this compound on other identified targets and signaling pathways.

Signaling Pathways and Mechanisms of Action

This compound's multifaceted effects stem from its interaction with distinct cellular signaling pathways. The following diagrams illustrate these complex interactions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Spautin-1's Surprising Role in Promoting PINK1-PRKN Dependent Mitophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spautin-1, initially identified as a potent inhibitor of general macroautophagy, has emerged as a paradoxical yet potent promoter of PINK1-PRKN dependent mitophagy. This guide delves into the core mechanisms of this compound's action on mitochondrial quality control, presenting quantitative data, detailed experimental protocols, and visual signaling pathways. While this compound is known to inhibit autophagy by targeting deubiquitinases USP10 and USP13, its pro-mitophagic effect is independent of this pathway.[1][2][3] Instead, this compound directly interacts with the TOMM (Translocase of the Outer Mitochondrial Membrane) complex, leading to the stabilization of PINK1 on the outer mitochondrial membrane, a critical initiating step in the removal of damaged mitochondria.[1][3][4][5][6] This finding opens new avenues for therapeutic strategies targeting neurodegenerative diseases and other pathologies associated with deficient mitophagy.

Introduction: The Paradox of this compound

Mitophagy, the selective degradation of damaged or superfluous mitochondria, is a crucial cellular quality control mechanism. The PINK1-PRKN pathway is a primary route for initiating this process.[7][8][9] PTEN-induced kinase 1 (PINK1) acts as a sensor of mitochondrial damage.[8][9] In healthy mitochondria, PINK1 is imported into the inner mitochondrial membrane and rapidly cleaved by the protease PARL.[4][9] However, upon mitochondrial depolarization, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[9] This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin (PRKN) from the cytosol to the mitochondrial surface.[7][9] Activated Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

This compound was first described as an inhibitor of autophagy through its inhibition of the deubiquitinating enzymes (DUBs) USP10 and USP13, which stabilize the Beclin-1-Vps34 complex required for autophagosome nucleation.[10][11][12] Surprisingly, recent studies have revealed that this compound promotes, rather than inhibits, PINK1-PRKN dependent mitophagy.[1][2][3][4] This technical guide will explore the data and methodologies that underpin this discovery.

Quantitative Data: this compound's Pro-Mitophagic Effects

The following tables summarize the key quantitative findings from studies investigating the impact of this compound on PINK1-PRKN dependent mitophagy.

Table 1: Effect of this compound on Mitochondrial Protein Degradation

| Mitochondrial Protein | Treatment | Concentration of this compound | Duration (hours) | Degradation Outcome | Reference |

| COX4 | CCCP | 20 µM | 18 | Significant decrease in protein levels | [1][13] |

| TIMM23 | CCCP | 20 µM | 18 | Significant decrease in protein levels | [1][13] |

| TOMM20 | CCCP | 20 µM | 18 | Significant decrease in protein levels | [1][13] |

| COX4 | CCCP | 40 µM | 18 | Significant decrease in protein levels | [1][13] |

| TIMM23 | CCCP | 40 µM | 18 | Significant decrease in protein levels | [1][13] |

| TOMM20 | CCCP | 40 µM | 18 | Significant decrease in protein levels | [1][13] |

| COX4 | Oligomycin/Antimycin A | 20 µM | 18 | Significant decrease in protein levels | [1][13] |

| TIMM23 | Oligomycin/Antimycin A | 20 µM | 18 | Significant decrease in protein levels | [1][13] |

| TOMM20 | Oligomycin/Antimycin A | 20 µM | 18 | Significant decrease in protein levels | [1][13] |

Mitochondrial damaging agents like CCCP and Oligomycin/Antimycin A were used to induce mitophagy.

Table 2: this compound's Effect on PRKN Translocation and PINK1 Stabilization

| Parameter | Treatment | Concentration of this compound | Duration (hours) | Observation | Reference |

| PRKN Mitochondrial Translocation | CCCP | 20 µM | 0.5 - 2 | Accelerated and enhanced translocation of PRKN to mitochondria | [1][13][14] |

| Full-length PINK1 Stabilization | CCCP | 20 µM | 2 - 6 | Enhanced stabilization of full-length PINK1 | [1][13][15] |

| Full-length PINK1 Stabilization | CCCP | 40 µM | 2 - 6 | Enhanced stabilization of full-length PINK1 | [1][13][15] |

| Phosphorylation of Ubiquitin (Ser65) | CCCP | 20 µM | 2 - 6 | Remarkably increased p-Ser65-Ub levels | [1][13][15] |

Table 3: Independence of this compound's Pro-Mitophagic Effect from USP10/USP13 Inhibition

| Experiment | Condition | Observation | Conclusion | Reference |

| PRKN Mitochondrial Translocation | Knockdown of USP10 and/or USP13 + CCCP | No enhancement of PRKN recruitment to mitochondria | This compound's effect on PRKN translocation is independent of USP10/13 inhibition. | [1][13][16] |

| CCCP-induced Mitophagy | Knockdown of USP10 and/or USP13 | Did not promote mitophagy | This compound's pro-mitophagic effect is independent of its known targets USP10 and USP13. | [1][13][16] |

Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the canonical PINK1-PRKN mitophagy pathway and the proposed mechanism of this compound's intervention.

Caption: Canonical PINK1-PRKN Dependent Mitophagy Pathway.

Caption: Proposed Mechanism of this compound in Promoting Mitophagy.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments used to elucidate the role of this compound in mitophagy.

Mitochondrial Isolation for Western Blotting

This protocol is adapted from standard cell fractionation procedures to enrich for mitochondrial proteins.[2][5][7][17]

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Mitochondrial Isolation Buffer (MIB): 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5, with freshly added protease and phosphatase inhibitors.

-

Dounce homogenizer or a 26.5G needle.

Procedure:

-

Culture and treat cells as required. For this compound experiments, pre-treat with 20-40 µM this compound for 6 hours, followed by co-treatment with a mitochondrial damaging agent (e.g., 2.5 µM CCCP for 18 hours).[1][13]

-

Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in 1 mL of ice-cold MIB.

-

Lyse the cells by passing the suspension through a 26.5G needle 15-20 times or by using a Dounce homogenizer (approximately 20-30 strokes).[5]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction). The pellet is the mitochondrial fraction.

-

Wash the mitochondrial pellet with MIB and centrifuge again at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a suitable lysis buffer for Western blotting.

Western Blotting for Mitophagy Markers

This protocol allows for the quantification of mitochondrial protein degradation and the assessment of PINK1 stabilization and Parkin recruitment.[18][19][20]

Procedure:

-

Prepare whole-cell lysates or mitochondrial fractions as described above.

-

Determine protein concentration using a BCA or Bradford assay.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Anti-TOMM20 (outer mitochondrial membrane protein)

-

Anti-TIMM23 (inner mitochondrial membrane protein)

-

Anti-COX4 (inner mitochondrial membrane protein)

-

Anti-PINK1

-

Anti-Parkin (PRKN)

-

Anti-phospho-Ubiquitin (Ser65)

-

Anti-LC3

-

Anti-β-actin or GAPDH (loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using software like ImageJ.[1][13]

Immunofluorescence for PRKN Translocation

This method visualizes the recruitment of Parkin from the cytosol to the mitochondria upon induction of mitophagy.[21][22][23]

Reagents:

-

Cells grown on glass coverslips.

-

MitoTracker dye (e.g., MitoTracker Red CMXRos).

-

4% Paraformaldehyde (PFA) in PBS.

-

0.2% Triton X-100 in PBS for permeabilization.

-

Blocking buffer: 5% BSA in PBS.

-

Primary antibody: Anti-Parkin (PRKN).

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

DAPI for nuclear staining.

-

Mounting medium.

Procedure:

-

Seed cells on coverslips and treat as required (e.g., pre-treatment with 20 µM this compound for 6 hours, followed by co-treatment with 5 µM CCCP for the indicated duration).[1][14]

-

Before fixation, incubate cells with MitoTracker (e.g., 100 nM) for 30 minutes at 37°C to label mitochondria.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.2% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-Parkin antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Image using a confocal microscope. Co-localization of Parkin (green) and mitochondria (red) indicates translocation.

-

Quantify the percentage of cells showing Parkin translocation by counting at least 200 cells from three independent experiments.[1][14]

mt-Keima Mitophagy Assay

This fluorescence-based assay provides a quantitative measure of mitophagic flux.[4][8][10][24] mt-Keima is a pH-sensitive fluorescent protein that exhibits a change in its excitation spectrum when it moves from the neutral pH of the mitochondrial matrix to the acidic environment of the lysosome.

Procedure:

-

Transfect or transduce cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima).

-

Treat the cells with this compound and/or a mitophagy-inducing agent.

-

Analyze the cells using a confocal microscope or a flow cytometer equipped with two laser lines for excitation at approximately 458 nm (neutral pH) and 561 nm (acidic pH).

-

An increase in the ratio of the 561 nm to 458 nm emission indicates an increase in mitophagic flux.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow to investigate the effect of a compound like this compound on mitophagy.

Caption: Experimental Workflow for Investigating this compound's Effect on Mitophagy.

Conclusion and Future Directions

The discovery of this compound's pro-mitophagic activity, independent of its role in general autophagy inhibition, represents a significant paradigm shift. The data strongly suggest that this compound acts by stabilizing PINK1 at the outer mitochondrial membrane through interaction with the TOMM complex.[1][3][4][5][6] This dual functionality of this compound—inhibiting general autophagy while promoting selective mitophagy—makes it a unique and valuable tool for dissecting the intricate regulation of cellular degradation pathways.

For drug development professionals, this presents an exciting opportunity. The targeted promotion of mitophagy has therapeutic potential for a range of neurodegenerative diseases, including Parkinson's and Alzheimer's, where mitochondrial dysfunction and impaired mitophagy are implicated.[3][4] Further research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To develop analogs of this compound that are more potent and selective promoters of mitophagy, while minimizing the inhibition of general autophagy.

-

In Vivo Studies: To validate the pro-mitophagic effects of this compound and its analogs in animal models of neurodegenerative diseases.

-

Elucidation of Downstream Events: To further detail the molecular events following this compound-induced PINK1 stabilization, including the specific OMM proteins ubiquitinated by Parkin in this context.

References

- 1. Mt-mKeima-based mitophagy assay with FACS [bio-protocol.org]

- 2. pubcompare.ai [pubcompare.ai]

- 3. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial isolation protocol [protocols.io]

- 6. tandfonline.com [tandfonline.com]

- 7. Mitochondrial purification protocol for western blot | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. In vivo Mitophagy Monitoring in Caenorhabditis elegans toDetermine Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Immunofluorescence-Based Measurement of Autophagosome Formation During Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 19. proteolysis.jp [proteolysis.jp]

- 20. Protocols for assessing mitophagy in neuronal cell lines and primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. Quantitative determination of mitophagy by fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Microscopy-based evaluation of Parkin translocation and mitophagy in FBXO7-/- cell linesons) [protocols.io]

- 24. Mito-Keima assay to assess mitophagy [protocols.io]

The Structural Basis of Spautin-1 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spautin-1 (Specific and Potent Autophagy Inhibitor-1) has emerged as a critical tool for studying the molecular machinery of autophagy and holds potential as a therapeutic agent in various diseases, including cancer. This small molecule exerts its effects by inhibiting the deubiquitinating enzymes (DUBs) USP10 and USP13, leading to the destabilization and degradation of the Beclin-1/Vps34 complex, a cornerstone of autophagosome nucleation. This in-depth technical guide elucidates the structural underpinnings of this compound's activity, provides detailed experimental protocols for its study, and presents quantitative data to inform future research and drug development endeavors.

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, thereby maintaining cellular homeostasis. Dysregulation of autophagy is implicated in a multitude of human pathologies, making it an attractive target for therapeutic intervention. This compound was identified as a potent inhibitor of autophagy through a high-throughput screen. Its mechanism of action involves the inhibition of two ubiquitin-specific peptidases, USP10 and USP13.[1] These enzymes are responsible for deubiquitinating Beclin-1, a key component of the Vps34 kinase complex which is essential for the initiation of autophagy.[2] By inhibiting USP10 and USP13, this compound promotes the ubiquitination and subsequent proteasomal degradation of Beclin-1, leading to the disassembly of the Vps34 complex and a halt in autophagy.[3]

Quantitative Data on this compound Activity

The inhibitory potency of this compound against its primary targets and its effects on downstream cellular processes have been quantified in various studies.

| Parameter | Target/Process | Value | Cell Line/System | Reference |

| IC50 | USP10 | ~0.6 µM | In vitro deubiquitination assay | [4][5] |

| IC50 | USP13 | ~0.7 µM | In vitro deubiquitination assay | [4][5] |

| IC50 | Autophagy Inhibition | Not explicitly defined | HeLa, MEFs | |

| EC50 | Beclin-1 Degradation | Not explicitly defined | H4-LC3-GFP |

Structural Basis of this compound Activity

Targeting USP10 and USP13

The precise structural basis of this compound's interaction with USP10 and USP13 remains to be fully elucidated, as no co-crystal structure has been reported to date. Biophysical assays such as isothermal titration calorimetry (ITC) and thermal shift assays (TSA) have failed to confirm a direct, high-affinity binding between this compound and USP13, suggesting a potentially transient or complex interaction mechanism.[6][7]

Structure-Activity Relationship (SAR) Studies

Despite the absence of a co-crystal structure, structure-activity relationship (SAR) studies have provided valuable insights into the chemical features of this compound essential for its inhibitory activity. A key study exploring analogues of this compound revealed that modifications to the quinazoline core and the benzylamine substituent significantly impact its potency.[7][8] Specifically, increasing the chain length between the secondary amine and the phenyl group, and introducing a halogen at the 4'-position of the phenyl group, can dramatically increase its activity.[7] This suggests that the benzylamine moiety likely plays a crucial role in interacting with a key pocket within the catalytic domain of USP10 and USP13.

Signaling Pathway

The inhibitory action of this compound on USP10 and USP13 initiates a signaling cascade that culminates in the suppression of autophagy.

References

- 1. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential regulation of distinct Vps34 complexes by AMPK in nutrient stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of the Tumor-Suppressor BECLIN 1 by Distinct Ubiquitination Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure–Activity Relationship (SAR) Study of this compound to Entail the Discovery of Novel NEK4 Inhibitors [mdpi.com]

- 7. Structure-Activity Relationship (SAR) Study of this compound to Entail the Discovery of Novel NEK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spautin-1: A Technical Guide to its Function in Regulating p53 Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spautin-1 (Specific and Potent Autophagy Inhibitor-1) has emerged as a critical chemical probe for dissecting the intricate relationship between autophagy and cancer biology. Initially identified as a potent inhibitor of autophagy, its mechanism of action converges on the regulation of protein stability through the inhibition of deubiquitinating enzymes (DUBs). This guide provides a comprehensive technical overview of this compound's core function, with a specific focus on its dual role in regulating the levels of both wild-type and mutant tumor suppressor protein p53. We will explore the distinct signaling pathways involved, present key quantitative data, detail relevant experimental protocols, and provide visual diagrams to elucidate the underlying molecular mechanisms.

Mechanism of Action: A Dichotomy in p53 Regulation

This compound's primary molecular targets are the ubiquitin-specific peptidases USP10 and USP13.[1][2] By inhibiting these two enzymes, this compound indirectly influences the stability of their downstream substrates, which include key components of both the autophagy machinery and pivotal tumor suppressor pathways. The functional outcome of this compound treatment on p53 levels is remarkably dependent on the mutational status of the p53 protein itself.

Regulation of Wild-Type p53 (wt-p53)

In cells harboring wild-type p53, this compound promotes its degradation. The canonical negative regulator of p53 is the E3 ubiquitin ligase MDM2, which targets p53 for ubiquitination and subsequent degradation by the 26S proteasome. This process is counteracted by USP10, which deubiquitinates and stabilizes p53.[2]

This compound inhibits USP10, thereby tipping the balance towards p53 ubiquitination.[1] This leads to an accumulation of ubiquitinated p53, which is then rapidly degraded by the proteasome. This effect can be reversed by treatment with proteasome inhibitors like MG132.[1] The entire process is contingent on the presence of MDM2, as knockdown of MDM2 inhibits the this compound-induced reduction in p53 levels.[1]

The inhibition of USP10 and USP13 by this compound also leads to the degradation of the Vps34-Beclin1 complex, a cornerstone of autophagy initiation, connecting the regulation of p53 to the autophagic process.[1][2]

References

Spautin-1: A Technical Guide to its Role in Cancer Cell Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spautin-1, a potent and cell-permeable small molecule, has emerged as a significant modulator of programmed cell death in cancer biology. Initially identified as a specific and potent autophagy inhibitor, its mechanism of action is centered on the inhibition of two ubiquitin-specific peptidases, USP10 and USP13. This inhibition leads to the degradation of the Beclin-1/Vps34 complex, a critical initiator of autophagy. Beyond its role in autophagy, this compound has demonstrated a profound ability to induce or sensitize cancer cells to apoptosis, making it a molecule of high interest for therapeutic development. This technical guide provides an in-depth exploration of this compound's role in cancer cell apoptosis, presenting its core mechanism, quantitative effects on cancer cell lines, detailed experimental protocols, and visualization of the key signaling pathways involved.

Core Mechanism of Action

This compound's primary mechanism involves the inhibition of the deubiquitinating enzymes USP10 and USP13, with reported IC50 values in the range of 0.6-0.7 μM.[1][2] These enzymes are responsible for removing ubiquitin chains from target proteins, thereby protecting them from proteasomal degradation. A key substrate for both USP10 and USP13 is Beclin-1, a central component of the Vps34/PI3K Class III complex, which is essential for the initiation of autophagy.[3]

By inhibiting USP10 and USP13, this compound promotes the ubiquitination and subsequent proteasomal degradation of Beclin-1 and other components of the Vps34 complex.[3] This disruption of the Vps34 complex abrogates autophagy, a cellular process that cancer cells often exploit to survive under stress conditions, including chemotherapy. The inhibition of this pro-survival mechanism is a key contributor to this compound's pro-apoptotic effects.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing insights into its potency and therapeutic potential.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Assay | Treatment Duration | Reference |

| USP10 (cell-free) | - | ~0.6-0.7 | Biochemical Assay | - | [1][2] |

| USP13 (cell-free) | - | ~0.6-0.7 | Biochemical Assay | - | [1][2] |

| A375 | Malignant Melanoma | 1.83 | MTS Assay | 72 hours | [4] |

| SK-Mel-28 | Malignant Melanoma | 2.062 | MTS Assay | 72 hours | [4] |

Table 2: Effect of this compound on Cancer Cell Apoptosis and Viability

| Cell Line | Cancer Type | This compound Concentration | Effect | Assay | Treatment Duration | Reference |

| K562 | Chronic Myeloid Leukemia | 10 µM (with 250 nM Imatinib) | Increased apoptosis from 8.4% to 15.5% | Annexin V/PI Staining | 48 hours | [5] |

| K562 | Chronic Myeloid Leukemia | 10 µM (with 500 nM Imatinib) | Increased apoptosis from 23.9% to 36.4% | Annexin V/PI Staining | 48 hours | [5] |

| Primary CML Cells | Chronic Myeloid Leukemia | 10 µM (with 2 µM Imatinib) | Increased mean apoptosis from 24.8% to 40.2% | Annexin V/PI Staining | 48 hours | [5] |

| Canine Osteosarcoma | Osteosarcoma | 100 µM | Decreased cell viability by 27-38% | Resazurin Assay | Not Specified | [6] |

| MCF-7 | Breast Cancer | Not Specified | Increased cleaved PARP and cleaved lamin A | Western Blot | 72 hours | [7] |

| HCT116 and CT26 | Colorectal Cancer | 10 µM | Increased mitochondrial ROS and cytochrome c release | MitoSOX and Western Blot | 24 hours | [8] |

Signaling Pathways Modulated by this compound

This compound influences key signaling pathways that regulate apoptosis. A primary pathway implicated in this compound-induced apoptosis is the PI3K/AKT/GSK3β axis. In chronic myeloid leukemia (CML) cells, this compound enhances imatinib-induced apoptosis by inactivating the pro-survival PI3K/AKT pathway.[5][9] This leads to the activation of Glycogen Synthase Kinase 3β (GSK3β), which in turn promotes the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2.[5][10]

Furthermore, this compound has been shown to induce the intrinsic apoptotic pathway through mitochondrial oxidative injury.[8] This involves an increase in mitochondrial reactive oxygen species (ROS) and the release of cytochrome c into the cytoplasm, leading to caspase activation.[8] In some cancer cell lines, this compound treatment leads to the upregulation of the pro-apoptotic protein BAD.[11]

Signaling Pathway Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of this compound in cancer cell apoptosis.

Cell Viability Assay (CCK-8 or MTS)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration and for the specified duration.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Beclin-1, anti-Mcl-1, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Treat cells with this compound as required.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Experimental Workflow Diagram

Conclusion

This compound represents a promising pharmacological tool for inducing apoptosis in cancer cells, primarily through its potent inhibition of autophagy and modulation of key apoptotic signaling pathways. Its ability to downregulate pro-survival proteins and induce mitochondrial-mediated cell death underscores its potential as a standalone or combination therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the anti-cancer properties of this compound. Further investigation into its efficacy in a broader range of cancer types and in in vivo models is warranted to fully elucidate its therapeutic promise.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The autophagy inhibitor this compound, either alone or combined with doxorubicin, decreases cell survival and colony formation in canine appendicular osteosarcoma cells | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound, a novel autophagy inhibitor, enhances imatinib-induced apoptosis in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spautin-1 and the Immune Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spautin-1, a potent and specific small-molecule inhibitor of autophagy, has emerged as a significant modulator of the immune response. By targeting the deubiquitinating enzymes (DUBs) USP10 and USP13, this compound initiates a cascade of cellular events that not only induce apoptosis in cancer cells but also enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the core mechanisms of this compound, its multifaceted effects on various immune cell populations, and detailed experimental protocols for its investigation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic potential of this compound in immuno-oncology and other immune-related disciplines.

Core Mechanism of Action

This compound's primary mechanism of action revolves around its potent and specific inhibition of two ubiquitin-specific peptidases, USP10 and USP13.[1][2][3][4] This dual inhibition leads to a series of downstream effects, most notably the destabilization and degradation of the Beclin-1-Vps34 complex, a critical component for the initiation of autophagy.[5]

The inhibition of USP10 and USP13 by this compound enhances the ubiquitination of Beclin-1, marking it for proteasomal degradation. This, in turn, disrupts the formation of the Vps34 complex, which is essential for the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the formation of autophagosomes.[5] The ultimate consequence is a significant reduction in autophagic flux.

Interestingly, while this compound is a potent inhibitor of general autophagy, it has been shown to promote a specific form of selective autophagy known as mitophagy, the removal of damaged mitochondria. This process is dependent on the PINK1-PRKN pathway.[6]

This compound and the Immune Response: A Dual Role

This compound's influence on the immune system is multifaceted, primarily characterized by its ability to induce an immunogenic form of cancer cell death and to directly modulate the function of key immune cell populations.

Enhancing Anti-Tumor Immunity

A growing body of evidence highlights this compound's capacity to bolster anti-tumor immune responses. Studies have shown that this compound treatment can lead to an increased infiltration and activation of CD8+ T cells within the tumor microenvironment.[7][8] This is a critical aspect of an effective anti-cancer immune response, as CD8+ T cells are the primary effectors responsible for killing cancer cells. The enhanced anti-tumor effect of this compound is more pronounced in immunocompetent models compared to immunodeficient ones, underscoring the importance of its immunomodulatory role.[8]

Direct Effects on Immune Cells

-

T Cells: this compound has been shown to influence T cell activation and differentiation. Its modulation of autophagy can impact T cell survival and memory formation. Furthermore, by promoting an immunogenic tumor microenvironment, this compound indirectly stimulates T cell-mediated anti-tumor activity. The PI3K/AKT signaling pathway, a crucial regulator of T cell development, proliferation, and survival, is a potential target of this compound's immunomodulatory effects.[9][10][11]

-

Macrophages: Macrophages, key players in both innate and adaptive immunity, are also influenced by this compound. The modulation of autophagy by this compound can affect macrophage polarization, potentially shifting the balance between pro-inflammatory (M1) and anti-inflammatory (M2) phenotypes. The ERK signaling pathway, which is involved in macrophage migration and activation, is another avenue through which this compound may exert its effects.[12][13]

-

Dendritic Cells (DCs): As the most potent antigen-presenting cells, DCs are critical for initiating adaptive immune responses. While direct studies on this compound's comprehensive effects on DCs are still emerging, the induction of immunogenic cell death by this compound in cancer cells would likely lead to enhanced antigen uptake and presentation by DCs, thereby promoting T cell priming. The maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86 and the production of cytokines such as IL-12, is a potential area of modulation by this compound.[1][14][15][16][17]

-

Natural Killer (NK) Cells: NK cells are innate lymphocytes with potent cytotoxic activity against tumor cells. The impact of this compound on NK cell function is an area of active investigation. By altering the tumor microenvironment and potentially through direct effects, this compound may influence NK cell-mediated cytotoxicity, including the release of cytotoxic granules containing granzyme B and the production of IFN-γ.[18][19][20][21]

Quantitative Data

The following tables summarize key quantitative data related to this compound's activity.

| Target | IC50 (µM) | Assay Type | Reference |

| USP10 | ~0.6-0.7 | Cell-free deubiquitinating activity assay | [2][3][4][5] |

| USP13 | ~0.6-0.7 | Cell-free deubiquitinating activity assay | [2][3][4][5] |

| Cell Line | Cancer Type | IC50/EC50 (µM) | Assay Type | Incubation Time (h) | Reference |

| K562 (in combination with Imatinib) | Chronic Myeloid Leukemia | 0.5 (decreased from 1.0 with Imatinib alone) | Cytotoxicity Assay | 48 | [4] |

| HT-29 | Colorectal Carcinoma | Varies with conditions | Cell Viability Assay | 48 | [22] |

| HT1080 | Fibrosarcoma | Varies with conditions | Cell Viability Assay | - | [22] |

| HeLa | Cervical Cancer | 7.9 - 10.3 | Cytotoxicity Assay | - | [23] |

| COLO 205 | Colon Cancer | 7.9 - 10.3 | Cytotoxicity Assay | - | [23] |

| MCF-7 | Breast Cancer | 6.9 - 10.5 | Cytotoxicity Assay | - | [23] |

| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet Assay | - | [18] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet Assay | - | [18] |

| Parameter | In Vitro Concentration | Cell Type/Assay | Reference |

| Autophagy Inhibition | 10 µM | Various cell lines | [22] |

| Cytotoxicity | 10 - 50 µM | Various cancer cell lines | [18] |

| Parameter | In Vivo Dosage | Animal Model | Effect | Reference |

| Tumor Growth Inhibition | Not specified | BALB/c mice with DLBCL | 57.17% tumor volume inhibition | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Cell Viability and Cytotoxicity Assays (MTS/MTT)

Objective: To determine the cytotoxic effect of this compound on immune or cancer cells.

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (MTS or MTT) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product.

Protocol (General):

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. For non-adherent cells like PBMCs, a higher density (e.g., 1 x 10^5 cells/well) may be required.[5][14][24][25]

-

Treatment: After allowing cells to adhere (for adherent cells) or settle, treat them with a range of this compound concentrations (e.g., 0.1 to 100 µM) in triplicate. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5][14]

-

Reagent Addition:

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Solubilization (MTT Assay only): Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of Autophagy Markers

Objective: To assess the effect of this compound on the expression of key autophagy-related proteins like Beclin-1, LC3, and p62.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[27][28][29][30]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel (e.g., 12% for Beclin-1 and p62, 15% for LC3).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[27]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Beclin-1, LC3, and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control. A decrease in Beclin-1 and an increase in the LC3-II/LC3-I ratio and p62 levels are indicative of autophagy inhibition.[27][29]

Flow Cytometry for T Cell Activation Markers

Objective: To analyze the expression of activation markers on T cells following this compound treatment.

Protocol:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs).

-

Stimulation and Treatment: Stimulate T cells with anti-CD3/CD28 antibodies or a specific antigen in the presence or absence of this compound for a designated time (e.g., 24-72 hours).

-

Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate with a cocktail of fluorescently conjugated antibodies against surface markers. A typical panel for T cell activation could include:

-

T Cell Identification: CD3, CD4, CD8

-

Activation Markers: CD25, CD69, CD44, CD62L

-

Exhaustion Markers: PD-1, TIM-3, LAG-3

-

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Intracellular Staining (Optional): For intracellular markers like FoxP3 (for regulatory T cells) or cytokines (e.g., IFN-γ, TNF-α), fix and permeabilize the cells after surface staining, and then incubate with the respective intracellular antibodies.

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to quantify the percentage and mean fluorescence intensity (MFI) of different T cell subsets expressing the activation markers.[6][31][32][33]

Signaling Pathways and Visualization

This compound's mechanism of action and its immunomodulatory effects are intertwined with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Core Mechanism of this compound

Caption: Core mechanism of this compound action.

This compound's Effect on Anti-Tumor Immunity

Caption: this compound enhances anti-tumor immunity.

Potential Involvement of PI3K/AKT and RAF-ERK Pathways

Caption: Potential modulation of PI3K/AKT and RAF-ERK pathways.

Conclusion and Future Directions

This compound stands as a compelling molecule at the intersection of autophagy, apoptosis, and immunology. Its ability to not only directly target cancer cells but also to invigorate the host's anti-tumor immune response positions it as a promising candidate for further investigation in cancer therapy. The detailed mechanisms of its immunomodulatory effects on various immune cell subsets, particularly dendritic cells and NK cells, warrant deeper exploration. Furthermore, elucidating the precise interplay between this compound and key signaling pathways such as PI3K/AKT and RAF-ERK in immune cells will be crucial for optimizing its therapeutic application. This technical guide provides a solid foundation for researchers to build upon as they continue to unravel the complex and promising biology of this compound.

References

- 1. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 3. Spautin 1 | Deubiquitinating Enzyme Inhibitors: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibits the growth of diffuse large B-cell lymphoma by inducing mitochondrial damage-mediated PANoptosis and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | autophagy inhibitor | USP10/USP13 inhibitor | TargetMol [targetmol.com]

- 11. T cell receptor signaling controls Foxp3 expression via PI3K, Akt, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Shuterin Enhances the Cytotoxicity of the Natural Killer Leukemia Cell Line KHYG-1 by Increasing the Expression Levels of Granzyme B and IFN-γ through the MAPK and Ras/Raf Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using Dendritic Cell Maturation and IL-12 Producing Capacity as Markers of Function: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Linkage of Innate to Adaptive Immunity via Maturing Dendritic Cells In Vivo Requires CD40 Ligation in Addition to Antigen Presentation and CD80/86 Costimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dendritic cell maturation and IL-12 synthesis induced by the synthetic immune-response modifier S-28463 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. NK cells switch from granzyme B to death receptor–mediated cytotoxicity during serial killing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. texaschildrens.org [texaschildrens.org]

- 26. broadpharm.com [broadpharm.com]

- 27. Reliable LC3 and p62 Autophagy Marker Detection in Formalin Fixed Paraffin Embedded Human Tissue by Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. miltenyibiotec.com [miltenyibiotec.com]

Spautin-1 and its Impact on Mitochondrial Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spautin-1, initially identified as a potent inhibitor of autophagy through its targeting of the deubiquitinating enzymes (DUBs) USP10 and USP13, has emerged as a multi-faceted small molecule with significant effects on cellular metabolism. This technical guide provides an in-depth examination of a critical, yet less-publicized, function of this compound: its inhibitory effect on mitochondrial complex I (NADH:ubiquitone oxidoreductase). This document collates and presents key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug development. While the primary mechanism of this compound is the inhibition of autophagy, its "off-target" effects on mitochondrial respiration are profound and warrant careful consideration in experimental design and data interpretation.

Introduction to this compound

This compound (Specific and Potent Autophagy Inhibitor-1) is a cell-permeable small molecule that was first described as an inhibitor of autophagy.[1] It exerts this effect by inhibiting the activity of ubiquitin-specific peptidases USP10 and USP13, leading to the increased ubiquitination and subsequent proteasomal degradation of the Beclin1-Vps34 complex, a critical initiator of autophagosome formation.[1] This disruption of the autophagy pathway has made this compound a valuable tool for studying the roles of autophagy in various physiological and pathological processes, including cancer and neurodegenerative diseases.

However, accumulating evidence reveals that the bioactivity of this compound extends beyond autophagy inhibition. Notably, recent studies have demonstrated that this compound directly inhibits the activity of mitochondrial complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition of oxidative phosphorylation has significant downstream consequences, including altered cellular energy metabolism and the induction of alternative cell death pathways.

This compound's Primary Mechanism of Action: Autophagy Inhibition

The canonical pathway of this compound action involves the inhibition of USP10 and USP13. These deubiquitinating enzymes are responsible for removing ubiquitin chains from Beclin1, a key component of the Vps34/PI3K-III complex. By inhibiting USP10 and USP13, this compound promotes the degradation of this complex, thereby blocking the initiation of autophagy.[1]

Figure 1. this compound's primary mechanism of autophagy inhibition.

Off-Target Effect: Inhibition of Mitochondrial Complex I

Beyond its role in autophagy, a significant off-target effect of this compound is the direct inhibition of mitochondrial complex I.[2] This inhibition is independent of its effects on USP10 and USP13.[2] Inhibition of complex I disrupts the flow of electrons from NADH to ubiquinone, thereby impairing the electron transport chain and reducing the production of ATP through oxidative phosphorylation.

Signaling and Metabolic Consequences

The inhibition of mitochondrial complex I by this compound initiates a cascade of cellular events. The immediate effect is a decrease in the NAD+/NADH ratio, a reduction in the mitochondrial membrane potential, and a decline in cellular ATP levels.[3] This energy stress can lead to the activation of alternative metabolic pathways and, under conditions of cellular stress such as glucose starvation, can suppress the Unfolded Protein Response (UPR), a key survival pathway for cancer cells.[2]

Figure 2. Signaling cascade following this compound-mediated inhibition of Complex I.

Quantitative Data

The following tables summarize the key quantitative findings related to this compound's activity.

Table 1: Inhibitory Concentrations of this compound

| Target | IC50 | Cell/System | Reference |

| USP10 | ~0.6-0.7 µM | Cell-free assay | [4] |

| USP13 | ~0.6-0.7 µM | Cell-free assay | [4] |

| Mitochondrial Complex I | Not Reported | Isolated Mitochondria | [2] |

Note: While a specific IC50 for mitochondrial complex I has not been reported, dose-dependent inhibition has been demonstrated.[2]

Table 2: Effects of this compound on Mitochondrial Function

| Parameter | Effect | Cell Line | Concentration | Reference |

| Oxygen Consumption Rate (OCR) | Decrease | HT1080 | 10 µM | [2] |

| ATP Production | Decrease | YPH Cells | 20 µM | [3] |

| Mitochondrial ROS | Increase | SU-DHL-6 | 3, 10, 30 µM | [5] |

| Mitochondrial Membrane Potential | Decrease | SU-DHL-6 | 3, 10, 30 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Complex I Activity

This protocol is adapted from the methodology used in studies demonstrating this compound's effect on complex I and commercially available kits.[2]

Principle: The activity of complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

-

Isolated mitochondria

-

Mitochondrial isolation buffer

-

Assay buffer (e.g., 25 mM potassium phosphate, pH 7.5, 5 mM MgCl2)

-

NADH

-

Ubiquinone analog (e.g., decylubiquinone)

-

Rotenone (a known complex I inhibitor, for control)

-

This compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Isolate mitochondria from cells or tissue of interest using a standard differential centrifugation protocol.

-

Determine the protein concentration of the mitochondrial preparation.

-

Prepare a reaction mixture in the assay buffer containing the ubiquinone analog.

-

Add the isolated mitochondria to the wells of the microplate.

-

Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control with rotenone.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the reaction by adding NADH to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).

-

Calculate the rate of NADH oxidation (slope of the linear portion of the absorbance curve). The specific complex I activity is the difference between the total activity and the rotenone-insensitive activity.

Figure 3. Experimental workflow for assessing Complex I activity.

Measurement of Cellular Oxygen Consumption Rate (OCR)

Principle: An extracellular flux analyzer is used to measure the rate at which cells consume oxygen in real-time, providing a direct measure of mitochondrial respiration.

Materials:

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Appropriate cell culture plates for the analyzer

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I/III inhibitors)

Procedure:

-

Seed cells in the specialized microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with the pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the sensor cartridge with the compounds to be injected (this compound, oligomycin, FCCP, and rotenone/antimycin A) in the appropriate ports.

-

Place the cell plate in the extracellular flux analyzer and initiate the assay protocol.

-

Measure the basal OCR.

-

Inject this compound and measure the OCR to determine its direct effect.

-

Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

-

Normalize the OCR data to cell number or protein content.

Measurement of Cellular ATP Levels

Principle: Cellular ATP is quantified using a luciferase-based assay, where the light produced is proportional to the ATP concentration.

Materials:

-

Luciferase-based ATP assay kit

-

Cultured cells

-

This compound

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Plate cells in an opaque-walled 96-well plate and treat with this compound for the desired time.

-

Prepare the ATP detection reagent according to the kit manufacturer's instructions.

-

Add the reagent to each well, which lyses the cells and initiates the luminescent reaction.

-

Incubate for a short period at room temperature to stabilize the signal.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Conclusion

This compound is a valuable chemical probe for studying autophagy. However, researchers must be cognizant of its significant off-target effect as an inhibitor of mitochondrial complex I. This inhibition leads to a reduction in cellular respiration and ATP production, which can confound the interpretation of experimental results if not properly controlled for. This technical guide provides the necessary background, quantitative data, and experimental protocols to enable researchers to account for and investigate the impact of this compound on mitochondrial function. Future studies are needed to determine the precise IC50 of this compound for complex I and to elucidate the molecular details of its binding and inhibitory mechanism.

References

- 1. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits mitochondrial complex I and leads to suppression of the unfolded protein response and cell survival during glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes PINK1-PRKN-dependent mitophagy and improves associative learning capability in an alzheimer disease animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

preparing Spautin-1 stock solution and working dilutions

Preparing Stock Solutions and Working Dilutions of Spautin-1 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Specific and Potent Autophagy Inhibitor-1) is a widely used small molecule inhibitor of autophagy. It functions by targeting two ubiquitin-specific peptidases, USP10 and USP13, which leads to the degradation of the Vps34/Beclin-1 complex, a key initiator of autophagy.[1][2][3] These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent working dilutions for use in various research applications.

This compound: Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁F₂N₃ | [4][5] |

| Molecular Weight | 271.26 g/mol | [6] |

| Purity | ≥95% to ≥99% (HPLC) | [4] |

| Appearance | Crystalline solid, off-white | [4] |

| Solubility in DMSO | 15 mg/mL to 100 mM (~27.13 mg/mL) | [4][5] |

| Solubility in Ethanol | ~10 mg/mL | [4][5] |

| Solubility in DMF | ~30 mg/mL | [4][5] |

| IC₅₀ for USP10 | ~0.58 - 0.6 μM | [6][7] |

| IC₅₀ for USP13 | ~0.69 - 0.7 μM | [6][7] |

| Storage (Powder) | -20°C for ≥ 4 years | [4][8] |

| Storage (Stock Sol.) | -20°C for up to 3 months; -80°C for up to 2 years | [9] |

Mechanism of Action: this compound Signaling Pathway

This compound inhibits autophagy by promoting the degradation of the Vps34 PI3 kinase complex.[2] It achieves this by inhibiting the deubiquitinating enzymes USP10 and USP13, which are responsible for stabilizing the Beclin-1 subunit of the Vps34 complex.[1][2][10] Inhibition of USP10/13 leads to increased ubiquitination and subsequent proteasomal degradation of Beclin-1, disrupting the formation of the autophagosome.[1]

References

- 1. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beclin1 controls the levels of p53 by regulating the deubiquitination activity of USP10 and USP13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 [cancer.fr]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | autophagy inhibitor | USP10/USP13 inhibitor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

Application of Spautin-1 in Xenograft Mouse Models: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of Spautin-1 in xenograft mouse models of cancer. This compound, a potent inhibitor of autophagy, has demonstrated significant anti-tumor effects in various preclinical cancer models.